4-[5-(5,6,7,8-Tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carbonyl]-1,4-diazepane-1-carbaldehyde
Description
4-[5-(5,6,7,8-Tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carbonyl]-1,4-diazepane-1-carbaldehyde is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines elements of naphthalene, oxazole, and diazepane, making it an interesting subject for study in organic chemistry and related disciplines.
Properties
IUPAC Name |
4-[5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carbonyl]-1,4-diazepane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c25-15-23-8-3-9-24(11-10-23)21(26)20-13-19(28-22-20)14-27-18-7-6-16-4-1-2-5-17(16)12-18/h6-7,12-13,15H,1-5,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOQCRIWMPGHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC3=CC(=NO3)C(=O)N4CCCN(CC4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5,6,7,8-Tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carbonyl]-1,4-diazepane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Naphthalene Derivative: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalen-2-ol, which can be obtained through the reduction of naphthalene derivatives.
Oxazole Ring Formation: The next step involves the formation of the oxazole ring.
Diazepane Ring Formation: The diazepane ring is then introduced through a series of condensation reactions involving suitable amines and aldehydes.
Final Coupling: The final step involves the coupling of the naphthalene, oxazole, and diazepane moieties to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[5-(5,6,7,8-Tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carbonyl]-1,4-diazepane-1-carbaldehyde can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole and diazepane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[5-(5,6,7,8-Tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carbonyl]-1,4-diazepane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(5,6,7,8-Tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carbonyl]-1,4-diazepane-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: A related compound with a similar naphthalene core.
5,6,7,8-Tetrahydro-2-naphthylamine: Another related compound with an amine group instead of the oxazole ring.
Uniqueness
4-[5-(5,6,7,8-Tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carbonyl]-1,4-diazepane-1-carbaldehyde is unique due to its combination of naphthalene, oxazole, and diazepane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
